2-Ethyl-2-methylbutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2-ethyl-2-methylbutanal |

InChI |

InChI=1S/C7H14O/c1-4-7(3,5-2)6-8/h6H,4-5H2,1-3H3 |

InChI Key |

BFKSYXOOFDWKFF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

2-Ethyl-2-methylbutanal chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Ethyl-2-methylbutanal

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, geared towards researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a branched-chain aldehyde notable for its distinct aroma, which has led to its use in the flavor and fragrance industry.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2-ethyl-2-methyl-butanal, 2-ethyl-2-methyl-butyraldehyde | [2][3] |

| CAS Number | 26254-88-6 | [2][4] |

| Molecular Formula | C₇H₁₄O | [1][2][5] |

| Molecular Weight | 114.19 g/mol | [1][2][5] |

| Canonical SMILES | CCC(C)(CC)C=O | [1][2] |

| InChI | InChI=1S/C7H14O/c1-4-7(3,5-2)6-8/h6H,4-5H2,1-3H3 | [1][2] |

| InChIKey | BFKSYXOOFDWKFF-UHFFFAOYSA-N | [1][2] |

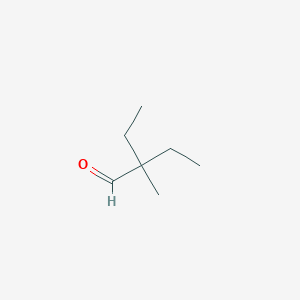

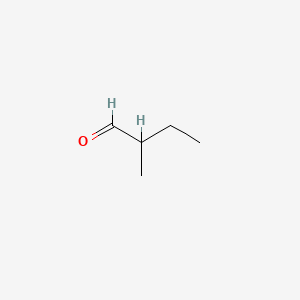

Chemical Structure

This compound possesses a heptanal (B48729) backbone with ethyl and methyl substituents at the second carbon position. The structure consists of a central quaternary carbon atom bonded to an ethyl group, a methyl group, a propyl group, and a formyl group. This branched structure is a key determinant of its chemical reactivity and physical properties.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, most notably the oxidation of its corresponding primary alcohol and via the Strecker degradation of the amino acid isoleucine.

Oxidation of 2-Ethyl-2-methylbutanol

A common and efficient method for the synthesis of aldehydes is the oxidation of primary alcohols. While a specific protocol for this compound was not found, a general and detailed procedure for the oxidation of a structurally similar alcohol, (S)-(−)-2-methyl-1-butanol, to (S)-(+)-2-methylbutanal can be adapted.[2] This method utilizes sodium hypochlorite (B82951) as the oxidizing agent in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).[1][2]

Materials:

-

2-Ethyl-2-methylbutanol

-

2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

-

Dichloromethane (CH₂Cl₂)

-

Potassium bromide (KBr)

-

1 M aqueous sodium hypochlorite (NaOCl) solution

-

10% aqueous hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer is charged with 2-ethyl-2-methylbutanol, TEMPO (catalyst), dichloromethane, and an aqueous solution of potassium bromide.[2]

-

The mixture is vigorously stirred and cooled to a low temperature (e.g., -10°C) using a salt-ice bath.[1][2]

-

An aqueous solution of sodium hypochlorite, with its pH adjusted to approximately 9.5, is added dropwise over a period of 15-20 minutes, ensuring the reaction temperature is maintained between 10 and 15°C.[2]

-

The reaction is stirred for an additional short period (e.g., 3 minutes) after the addition is complete.[2]

-

The organic phase is separated, and the aqueous phase is extracted with dichloromethane.[2]

-

The combined organic extracts are washed sequentially with a solution of 10% aqueous hydrochloric acid containing potassium iodide, 10% aqueous sodium thiosulfate, and water.[2]

-

The organic phase is then dried over anhydrous magnesium sulfate.[2]

-

The final product, this compound, is isolated by distillation at atmospheric pressure.[2]

Strecker Degradation of Isoleucine

In industrial settings and in food chemistry, this compound can be formed through the Strecker degradation of the amino acid isoleucine.[1] This reaction is a key step in the Maillard reaction, which occurs between amino acids and reducing sugars upon heating.[6] The Strecker degradation involves the reaction of an α-amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the original amino acid.[7][8]

The general mechanism proceeds as follows:

-

Transimination: The amino acid reacts with a dicarbonyl compound to form a Schiff base.

-

Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide.

-

Hydrolysis: The resulting imine is hydrolyzed to yield the Strecker aldehyde (in this case, 2-methylbutanal from isoleucine, which is an isomer of the target compound) and an α-aminoketone. While the primary product from isoleucine is 2-methylbutanal, rearrangement and side reactions can potentially lead to the formation of this compound.

Visualization of Synthesis Pathways

The following diagram illustrates the two primary synthesis routes for this compound.

Caption: Synthesis routes for this compound.

References

- 1. Buy this compound [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C7H14O | CID 15174357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brewingforward.com [brewingforward.com]

An In-depth Technical Guide to 2-Ethyl-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-ethyl-2-methylbutanal (B6226290). The information is intended to support researchers and professionals in the fields of chemistry, life sciences, and drug development.

Chemical Identity and Properties

This compound is a branched-chain aldehyde with the International Union of Pure and Applied Chemistry (IUPAC) name This compound .[1][2] Its chemical structure consists of a butanal backbone with an ethyl and a methyl group substituted at the alpha-carbon (C2).

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 26254-88-6 | [1][3] |

| Molecular Formula | C₇H₁₄O | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [1][2][3] |

| Canonical SMILES | CCC(C)(CC)C=O | [1] |

| InChI Key | BFKSYXOOFDWKFF-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 114.104465066 g/mol | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Table 2: Physical Properties

| Property | Value (for 2-Methylbutanal) | Source |

| Boiling Point | 90.0 - 93.0 °C @ 760 mmHg | [4] |

| Density | 0.799 - 0.804 g/cm³ | [4] |

| Refractive Index | 1.388 - 1.393 | [4] |

Spectroscopic Data

Note: No experimental spectra for this compound were found in the searched literature. The following represents predicted or typical spectral characteristics for aldehydes with similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal (CHO) in the downfield region (δ 9-10 ppm). Other expected signals would include overlapping multiplets for the ethyl and methyl protons.

-

¹³C NMR: The carbon NMR spectrum would feature a highly deshielded carbonyl carbon (C=O) signal typically in the range of δ 200-205 ppm. The quaternary alpha-carbon would also be identifiable.

-

Infrared (IR) Spectroscopy: A strong characteristic C=O stretching vibration for the aldehyde group is expected around 1720-1740 cm⁻¹. C-H stretching vibrations for the aldehyde proton are also anticipated around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 114. Common fragmentation patterns for aldehydes would be expected, including McLafferty rearrangement if sterically feasible.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2-ethyl-2-methylbutan-1-ol (B106462).[1] Various oxidizing agents can be employed, with milder reagents being preferred to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

Note: This is a generalized protocol and may require optimization for the specific substrate.

-

Dissolution: Dissolve 2-ethyl-2-methylbutan-1-ol (1 equivalent) in a suitable organic solvent, such as dichloromethane (B109758) (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidizing Agent: Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a TEMPO-based system.[1] For PCC, it is typically added as a slurry in DCM.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Upon completion, the reaction mixture is typically filtered through a pad of silica (B1680970) gel or celite to remove the chromium salts (in the case of PCC). The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound.

In industrial settings, branched-chain aldehydes can be produced through the Strecker degradation of amino acids.[1] This reaction involves the interaction of an α-amino acid with a dicarbonyl compound, which is often formed during the Maillard reaction between amino acids and reducing sugars upon heating.[5] The amino acid undergoes oxidative deamination and decarboxylation to yield an aldehyde with one less carbon atom.[6] For example, the amino acid isoleucine is the precursor to 2-methylbutanal.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H14O | CID 15174357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accelachem.com [accelachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ymdb.ca [ymdb.ca]

- 6. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethyl-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-2-methylbutanal, a branched-chain aldehyde with applications in organic synthesis and fragrance chemistry. This document outlines its chemical properties, synthesis, and relevant data for research and development purposes.

Chemical Identity and Properties

This compound, a seven-carbon aldehyde, is characterized by a quaternary carbon at the alpha position to the carbonyl group. This structural feature imparts unique reactivity and steric hindrance compared to linear aldehydes.

SMILES Notation: CCC(C)(CC)C=O[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [1][2][3] |

| Exact Mass | 114.104465066 Da | [2] |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Heavy Atom Count | 8 | [2] |

| Complexity | 72.5 | [2] |

Note: The properties listed above are computationally derived from PubChem.

Synthesis of this compound

The primary synthetic route to this compound is the oxidation of the corresponding primary alcohol, 2-ethyl-2-methylbutanol. This transformation can be achieved using various oxidizing agents.

2.1. Experimental Protocol: Oxidation of 2-ethyl-2-methylbutanol

Materials:

-

2-ethyl-2-methylbutanol

-

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

-

Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

-

Dichloromethane (CH₂Cl₂)

-

Potassium bromide (KBr)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-2-methylbutanol in dichloromethane.

-

Add a catalytic amount of TEMPO and an aqueous solution of potassium bromide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution while vigorously stirring, maintaining the temperature at 0 °C. The pH of the hypochlorite solution should be maintained at approximately 9 by the addition of sodium bicarbonate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the searched resources. For structurally similar aldehydes, the following characteristic peaks can be expected:

-

¹H NMR: A signal for the aldehydic proton between δ 9-10 ppm. Signals for the ethyl and methyl protons would appear in the upfield region.

-

IR: A strong carbonyl (C=O) stretching vibration around 1720-1740 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed around 2850-2960 cm⁻¹, and the characteristic C-H stretch of the aldehyde group would appear as two weak bands around 2720 and 2820 cm⁻¹.

Signaling Pathways and Experimental Workflows

To visualize the synthesis of this compound, a logical workflow diagram is presented below. This diagram illustrates the transformation of the starting material to the final product through an oxidation reaction.

Caption: Workflow for the synthesis of this compound.

This diagram outlines the key components and the central process in the synthesis of the target compound. The reactants, 2-ethyl-2-methylbutanol and an oxidizing agent, undergo an oxidation reaction to yield this compound.

References

An In-depth Technical Guide on 2-Ethyl-2-methylbutanal: Current Knowledge and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylbutanal, a branched-chain aldehyde with the molecular formula C₇H₁₄O, is a volatile organic compound recognized for its distinct aroma.[1][2] Primarily utilized in the flavor and fragrance industry, its potential biological activities and interactions within biological systems are emerging as a subject of interest in biochemical research.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its chemical properties and highlighting the significant gaps in knowledge regarding its biological functions, which present opportunities for future research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its biological potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [2][3] |

| Molecular Weight | 114.19 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 26254-88-6 | [2][3] |

| Synonyms | 2-ethyl-2-methyl-butanal, 2-ethyl-2-methyl-butyraldehyde | [2][3] |

| InChI | InChI=1S/C7H14O/c1-4-7(3,5-2)6-8/h6H,4-5H2,1-3H3 | [2] |

| InChIKey | BFKSYXOOFDWKFF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCC(C)(CC)C=O | [2] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several methods, primarily involving the oxidation of the corresponding alcohol or the degradation of amino acids.

Synthesis Methods:

-

Oxidation of 2-Ethyl-2-methylbutanol: This common laboratory method involves the oxidation of 2-ethyl-2-methylbutanol using oxidizing agents like sodium hypochlorite (B82951) in the presence of a catalyst such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).[1] The reaction is typically conducted in a solvent like dichloromethane (B109758) at low temperatures to ensure high yield and purity.[1]

-

Strecker Degradation: In industrial contexts, this compound can be produced via the Strecker degradation of amino acids, a process that involves heating amino acids with reducing sugars.[1]

Chemical Reactivity:

The reactivity of this compound is primarily dictated by its aldehyde functional group.

-

Oxidation: It can be oxidized to form 2-ethyl-2-methylbutanoic acid using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide.[1]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-ethyl-2-methylbutanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[1]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to a variety of addition products.[1]

Below is a diagram illustrating the basic chemical transformations of this compound.

Potential Biological Activities: A Landscape of Limited Data

Currently, there is a significant lack of published research detailing the specific biological activities of this compound. While its role in metabolic pathways and interactions with biological systems is a stated area of interest, concrete experimental evidence is not available in the public domain.[1]

Context from Related Compounds:

Insights into the potential biological roles of this compound can be cautiously inferred from studies on structurally similar branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal. These compounds are known to originate from amino acid catabolism and are found in various natural sources, including fungi like Phlegmacium herculeum.[4] In these organisms, they are suggested to play ecological and defensive roles.[4] However, it is crucial to emphasize that these are not direct findings for this compound and require experimental validation.

Future Research Directions:

The absence of data presents a clear opportunity for novel research. A systematic investigation into the biological activities of this compound is warranted. The following experimental workflow is proposed for a comprehensive initial screening.

Experimental Protocols: A Call for Development

Due to the lack of published biological studies, detailed experimental protocols specifically for this compound are not available. Researchers should adapt standard protocols for the assays suggested in the workflow above. Key considerations for protocol development would include:

-

Solubility: Determining an appropriate solvent system for in vitro assays that is non-toxic to the biological system being tested.

-

Volatility: Given its nature as a volatile organic compound, protocols may need to be adapted to minimize evaporation during incubation periods.

-

Purity: Ensuring high purity of the synthesized compound is critical to attribute any observed biological effects solely to this compound.

Conclusion and Future Outlook

This compound remains a molecule with largely unexplored biological potential. While its chemical properties are well-documented, a significant knowledge gap exists concerning its bioactivities. The information on related branched-chain aldehydes provides a starting point for forming hypotheses, but dedicated research is essential. The proposed experimental workflow offers a roadmap for a systematic investigation that could uncover novel therapeutic or toxicological properties. Such studies would be invaluable for the fields of pharmacology, toxicology, and drug development, potentially transforming our understanding of this compound from a simple fragrance ingredient to a biologically active molecule of interest.

References

An In-depth Technical Guide on the Putative Metabolic Role of 2-Ethyl-2-methylbutanal

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the metabolic pathways involving 2-Ethyl-2-methylbutanal is limited. This document summarizes its chemical properties, potential biotransformation based on its structure and knowledge of related compounds, and provides generalized experimental approaches for its study. The metabolic pathways described are putative and require experimental validation.

Introduction

This compound is a branched-chain aldehyde primarily utilized in the flavor and fragrance industry.[1] While not a known endogenous metabolite in core metabolic pathways, its introduction into biological systems as a xenobiotic necessitates an understanding of its potential metabolic fate. The presence of a reactive aldehyde group suggests that this compound is likely to undergo biotransformation to facilitate its excretion. This guide explores the probable metabolic pathways, potential enzymatic players, and methodologies for investigating its metabolic role.

Chemical Properties and Reactivity

This compound (C7H14O) is characterized by a carbonyl group at the terminus of a branched hydrocarbon chain.[1][2] The aldehyde functional group is the primary site of metabolic activity, being susceptible to both oxidation and reduction reactions.[1]

Putative Metabolic Pathways

As a xenobiotic aldehyde, this compound is expected to be metabolized primarily through oxidation and reduction reactions, common detoxification pathways for aldehydes.

3.1. Oxidation to Carboxylic Acid

The most probable metabolic fate of this compound is its oxidation to the corresponding carboxylic acid, 2-ethyl-2-methylbutanoic acid.[1] This conversion is typically catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of NAD(P)+-dependent enzymes.

3.2. Reduction to Alcohol

Alternatively, this compound can be reduced to its corresponding primary alcohol, 2-ethyl-2-methylbutanol.[1] This reaction is generally catalyzed by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs) utilizing NADH or NADPH as a cofactor.

3.3. Further Metabolism

The resulting metabolites, 2-ethyl-2-methylbutanoic acid and 2-ethyl-2-methylbutanol, can undergo further Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate renal or biliary excretion.[3]

The diagram below illustrates the putative metabolic pathway of this compound.

Quantitative Data

As there is no direct experimental data on the enzyme kinetics for the metabolism of this compound, the following table presents hypothetical data based on typical values for xenobiotic-metabolizing enzymes acting on aldehydes. This data is for illustrative purposes and requires experimental verification.

| Enzyme | Substrate | Km (µM) (Hypothetical) | Vmax (nmol/min/mg protein) (Hypothetical) |

| Aldehyde Dehydrogenase (ALDH) | This compound | 50 - 200 | 10 - 50 |

| Alcohol Dehydrogenase (ADH) | This compound | 100 - 500 | 5 - 25 |

| UDP-Glucuronosyltransferase (UGT) | 2-Ethyl-2-methylbutanol | 200 - 1000 | 2 - 10 |

Experimental Protocols

Investigating the metabolism of this compound would involve a series of in vitro and in vivo experiments. Below is a generalized protocol for characterizing the in vitro metabolism using liver microsomes.

5.1. In Vitro Metabolism using Liver Microsomes

Objective: To identify the primary metabolites of this compound and characterize the enzymes involved.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

NADH

-

UDPGA (for conjugation assays)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Incubation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes, and the NADPH regenerating system (for oxidative metabolism) or NADH (for reductive metabolism).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation: Add this compound to initiate the reaction.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis to identify and quantify the parent compound and its metabolites.

The following diagram outlines a general experimental workflow for studying the metabolism of a xenobiotic compound like this compound.

Conclusion and Future Directions

This compound, while not an endogenous metabolite, is likely metabolized through well-established xenobiotic biotransformation pathways, primarily oxidation and reduction of its aldehyde group. The lack of direct research on this compound presents an opportunity for further investigation. Future studies should focus on:

-

In vitro characterization: Utilizing human liver microsomes and recombinant enzymes to definitively identify the metabolites and the specific enzymes responsible for their formation.

-

Enzyme kinetics: Determining the Km and Vmax for the primary metabolic reactions to understand the efficiency of its clearance.

-

In vivo studies: Conducting pharmacokinetic studies in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Such studies are crucial for a comprehensive safety assessment, particularly for a compound used in food and consumer products.

References

An In-depth Technical Guide to 2-Ethyl-2-methylbutanal: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the branched-chain aldehyde, 2-Ethyl-2-methylbutanal. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this document consolidates current knowledge regarding its chemical properties, synthesis methodologies, and potential applications. The focus is on providing a technical resource for professionals in research and development, with detailed experimental protocols, tabulated data, and visualizations of key chemical processes.

Introduction

This compound, a C7 branched-chain aldehyde, is an organic compound with the molecular formula C₇H₁₄O.[1][2] Its structure features a five-carbon backbone with ethyl and methyl groups substituted at the second carbon position. This unique arrangement imparts distinct physical and chemical properties, including a characteristic aroma that has led to its use in the flavor and fragrance industry.[1][2] This guide will delve into the known synthesis routes, chemical characteristics, and the limited information available on its history and natural occurrence.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, application, and analysis in a laboratory or industrial setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1][3] |

| Molecular Weight | 114.19 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 26254-88-6 | [1][3] |

| Canonical SMILES | CCC(C)(CC)C=O | [1][3] |

| InChI Key | BFKSYXOOFDWKFF-UHFFFAOYSA-N | [1][3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Table 1: Chemical and Physical Properties of this compound

Discovery and History

The precise historical details surrounding the first discovery and synthesis of this compound are not well-documented in publicly accessible scientific literature or patent databases. The development of synthetic organic chemistry in the 19th and early 20th centuries saw the discovery and synthesis of a vast number of aldehydes. Aldehydes were first identified in the early 19th century, with significant advancements in their synthesis throughout the 1800s.[4] It is plausible that this compound was first synthesized during this period of extensive exploration into organic compounds, though a specific pioneering publication has not been identified. The history of branched aldehydes is closely linked to the development of industrial processes for the production of flavor and fragrance compounds.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor alcohol, 2-ethyl-2-methylbutan-1-ol (B106462), followed by its oxidation to the aldehyde.

Synthesis of 2-Ethyl-2-methylbutan-1-ol

A common and effective method for synthesizing tertiary alcohols like 2-ethyl-2-methylbutan-1-ol is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with a ketone.

Experimental Protocol: Grignard Synthesis of 2-Ethyl-2-methylbutan-1-ol

-

Materials:

-

2-Pentanone

-

Ethylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stirrer, place a solution of 2-pentanone in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath.

-

Slowly add a solution of ethylmagnesium bromide in diethyl ether from the dropping funnel to the stirred solution of 2-pentanone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-ethyl-2-methylbutan-1-ol.

-

Purify the product by distillation.

-

The logical workflow for this synthesis is depicted in the following diagram:

Oxidation of 2-Ethyl-2-methylbutan-1-ol to this compound

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A mild and selective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with sodium hypochlorite (B82951) as the oxidant.

Experimental Protocol: TEMPO-Catalyzed Oxidation

-

Materials:

-

2-Ethyl-2-methylbutan-1-ol

-

TEMPO

-

Potassium bromide

-

Aqueous sodium hypochlorite (NaOCl) solution (buffered to pH 9)

-

Aqueous sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-ethyl-2-methylbutan-1-ol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add catalytic amounts of TEMPO and an aqueous solution of potassium bromide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the buffered aqueous sodium hypochlorite solution while vigorously stirring, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the aldehyde by distillation under reduced pressure.

-

The signaling pathway for the TEMPO-catalyzed oxidation is illustrated below:

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.5 ppm. - Methylene protons (CH₂) of the ethyl groups as a quartet. - Methyl protons (CH₃) of the ethyl groups as a triplet. - Methyl protons (CH₃) at the C2 position as a singlet. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 200-205 ppm. - Quaternary carbon (C2) signal. - Methylene carbons of the ethyl groups. - Methyl carbons of the ethyl groups and the C2 methyl group. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 114. - Characteristic fragmentation pattern including loss of the aldehyde group (CHO), and cleavage of the alkyl chains. |

| IR Spectroscopy | - Strong C=O stretching vibration around 1725-1740 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. |

Natural Occurrence and Applications

The natural occurrence of this compound has not been specifically reported in the surveyed literature. However, related branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal, are known to be important flavor compounds in a variety of foods and beverages, often formed through the degradation of amino acids during fermentation or processing.[5][6]

The primary application of this compound is in the flavor and fragrance industry due to its distinct aroma.[1][2] It can be used as a component in the formulation of artificial flavors and scents. In organic synthesis , it can serve as a building block for the creation of more complex molecules.

Conclusion

This compound is a branched-chain aldehyde with potential applications in the flavor and fragrance industry. While its historical discovery remains obscure, modern synthetic methods, particularly the oxidation of its corresponding primary alcohol, provide a clear pathway for its preparation. The lack of readily available, detailed spectroscopic data presents an opportunity for further research to fully characterize this compound. This guide has provided a consolidated overview of the current knowledge, offering a valuable technical resource for scientists and professionals in related fields.

References

- 1. guidechem.com [guidechem.com]

- 2. Buy this compound [smolecule.com]

- 3. This compound | C7H14O | CID 15174357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carrementbelle.com [carrementbelle.com]

- 5. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Ethyl-2-methylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethyl-2-methylbutanal (CAS No: 26254-88-6), a branched-chain aldehyde with the molecular formula C₇H₁₄O.[1][2][3] Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of organic spectroscopy, alongside available data for structurally related compounds. Detailed experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

This compound is a saturated aliphatic aldehyde. Its structure, featuring a quaternary carbon adjacent to the carbonyl group, influences its spectroscopic characteristics.

-

IUPAC Name: this compound[2]

-

Canonical SMILES: CCC(C)(CC)C=O[2]

-

InChI Key: BFKSYXOOFDWKFF-UHFFFAOYSA-N[2]

Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.4 - 9.6 | Singlet (s) | 1H | Aldehydic proton (-CHO) |

| ~1.6 - 1.8 | Quartet (q) | 4H | Methylene protons (-CH₂-) of the two ethyl groups |

| ~0.8 - 1.0 | Triplet (t) | 6H | Methyl protons (-CH₃) of the two ethyl groups |

| ~1.1 - 1.2 | Singlet (s) | 3H | Methyl protons (-CH₃) directly attached to the quaternary carbon |

¹³C NMR Spectral Data (Solvent: CDCl₃)

Note: The following data is reported for a compound identified as "2-ethylbutanal" but is structurally consistent with this compound.

| Chemical Shift (δ, ppm) | Assignment |

| 204.7 | Carbonyl carbon (C=O) |

| 55.2 | Quaternary carbon (C) |

| 21.7 | Methylene carbons (-CH₂) of the ethyl groups |

| 11.5 | Methyl carbons (-CH₃) of the ethyl and methyl groups |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretch (alkane) |

| 2830 - 2800 and 2730 - 2700 | Medium, Sharp | C-H stretch (aldehyde) |

| 1740 - 1720 | Strong, Sharp | C=O stretch (saturated aldehyde)[4] |

| 1465 and 1380 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 114 | Molecular ion (M⁺) |

| 85 | Loss of an ethyl group ([M-29]⁺) |

| 57 | Loss of the butanalyl group ([M-57]⁺) or alpha-cleavage product |

| 29 | Ethyl fragment ([C₂H₅]⁺) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the aldehyde group.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small drop of neat (undiluted) this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure (GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Employ a temperature program to ensure the elution of the compound. An example program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 200°C.

-

-

MS Analysis:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Acquire mass spectra over a mass-to-charge (m/z) range of approximately 20-200 amu.

-

The software will generate a mass spectrum for the GC peak corresponding to this compound.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

2-Ethyl-2-methylbutanal reactivity profile and functional groups

An In-depth Technical Guide on the Reactivity and Functional Groups of 2-Ethyl-2-methylbutanal (B6226290)

Introduction

This compound, a branched-chain aldehyde, is an organic compound with the molecular formula C₇H₁₄O.[1] Its structure is characterized by a five-carbon backbone with both an ethyl and a methyl group attached to the alpha-carbon (the second carbon atom), adjacent to the aldehyde functional group.[1] This unique substitution pattern imparts distinct physical and chemical properties, influencing its reactivity profile and making it a compound of interest in synthetic chemistry and as a component in the flavor and fragrance industry.[1]

This technical guide provides a comprehensive overview of the chemical properties, core reactivity, and functional group analysis of this compound. It includes detailed experimental protocols for its key transformations, summarized data tables, and diagrams to illustrate reaction pathways and workflows for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for understanding its behavior in various chemical environments and for its proper handling and characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₇H₁₄O | [1][3] |

| Molecular Weight | 114.19 g/mol | [1][2][3] |

| Exact Mass | 114.104465066 g/mol | [1][2] |

| Canonical SMILES | CCC(C)(CC)C=O | [1][2][3] |

| InChI Key | BFKSYXOOFDWKFF-UHFFFAOYSA-N | [1][2][3] |

| XLogP3 | 1.8 | [1][2] |

| CAS Number | 26254-88-6 | [2][3] |

Core Functional Group and Reactivity Profile

The reactivity of this compound is dominated by its aldehyde functional group (-CHO) . This group consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and an R group. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

Caption: General nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde.

The presence of two alkyl substituents (ethyl and methyl) on the alpha-carbon introduces significant steric hindrance around the carbonyl group. This bulkiness can modulate the reaction rates compared to less substituted aldehydes, potentially slowing down the approach of nucleophiles.

The primary reactions involving the aldehyde group are:

-

Oxidation: Aldehydes are readily oxidized to form carboxylic acids.

-

Reduction: Aldehydes can be reduced to primary alcohols.

-

Nucleophilic Addition: The carbonyl group undergoes addition reactions with a variety of nucleophiles, such as Grignard reagents and hydrides.[1]

Caption: Major oxidative and reductive transformations of this compound.

Synthesis of this compound

A common and effective method for synthesizing this compound is through the controlled oxidation of its corresponding primary alcohol, 2-ethyl-2-methylbutanol.[1] Reagents such as sodium hypochlorite (B82951) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are often employed for this transformation, typically in a solvent like dichloromethane (B109758) at low temperatures to ensure high yield and selectivity.[1]

Caption: Workflow for the synthesis of this compound from its alcohol precursor.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

Protocol 1: Synthesis via Oxidation of 2-Ethyl-2-methylbutanol

This protocol describes a standard procedure for the TEMPO-catalyzed oxidation of a primary alcohol to an aldehyde.

-

Objective: To synthesize this compound from 2-ethyl-2-methylbutanol.

-

Reagents & Materials:

-

2-Ethyl-2-methylbutanol

-

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined)

-

Potassium bromide (KBr)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

-

Methodology:

-

Dissolve 2-ethyl-2-methylbutanol (1.0 eq) and TEMPO (0.01 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add an aqueous solution of KBr (0.1 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

To this rapidly stirring biphasic mixture, add the sodium hypochlorite solution dropwise via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product via distillation or column chromatography if necessary.

-

Protocol 2: Reduction to 2-Ethyl-2-methylbutanol

This protocol details the reduction of the aldehyde to its corresponding primary alcohol using sodium borohydride (B1222165).

-

Objective: To synthesize 2-ethyl-2-methylbutanol from this compound.

-

Reagents & Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) or Ethanol

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath.

-

-

Methodology:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize excess NaBH₄ and adjust the pH to ~7.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 2-ethyl-2-methylbutanol.

-

Anticipated Spectroscopic Data

| Spectroscopy | Anticipated Signals | Description |

| ¹H NMR | ~9.5-9.7 ppm (s, 1H) | Aldehydic proton (CHO), singlet |

| ~1.3-1.6 ppm (m, 4H) | Methylene protons of the two ethyl groups (CH₂) | |

| ~0.8-1.0 ppm (t, 6H) | Methyl protons of the two ethyl groups (CH₃) | |

| ~1.0-1.2 ppm (s, 3H) | Methyl protons on the alpha-carbon (CH₃) | |

| ¹³C NMR | ~200-205 ppm | Carbonyl carbon (C=O) |

| ~50-60 ppm | Quaternary alpha-carbon | |

| ~20-30 ppm | Methylene carbons (CH₂) | |

| ~5-15 ppm | Methyl carbons (CH₃) | |

| IR Spectroscopy | ~2720 & ~2820 cm⁻¹ | C-H stretch of the aldehyde (Fermi doublet) |

| ~1720-1740 cm⁻¹ | Strong C=O stretch of the aldehyde | |

| ~2850-2960 cm⁻¹ | C-H stretches of the alkyl groups |

Conclusion

This compound possesses a distinct reactivity profile centered around its aldehyde functional group. It readily undergoes oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition reactions at the carbonyl carbon.[1] Its synthesis is efficiently achieved through the oxidation of the corresponding alcohol.[1] The steric hindrance imposed by the alpha-substituents is a key structural feature that influences its reaction kinetics. The data and protocols presented in this guide offer a foundational resource for researchers working with this and structurally similar branched aldehydes in various fields of chemical science.

References

An In-depth Technical Guide on the Thermochemical Data for 2-Ethyl-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical data for 2-Ethyl-2-methylbutanal. Due to a notable scarcity of experimentally determined thermochemical properties for this specific compound in publicly accessible literature, this document focuses on presenting computed data and outlining the standard experimental and computational methodologies used to determine such properties for volatile aldehydes.

Introduction to this compound

This compound is a branched-chain aldehyde with the molecular formula C₇H₁₄O.[1][2][3] Its structure features a five-carbon backbone with ethyl and methyl groups attached to the second carbon atom.[1] This compound is primarily of interest in the flavor and fragrance industry due to its distinct aroma.[1]

Physicochemical and Computed Data

Table 1: General and Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2][3] |

| Molecular Weight | 114.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 26254-88-6 | [2] |

| Canonical SMILES | CCC(C)(CC)C=O | [3] |

| InChI Key | BFKSYXOOFDWKFF-UHFFFAOYSA-N | [3] |

| XLogP3 (Computed) | 1.8 | [3] |

| Topological Polar Surface Area | 17.1 Ų | [3] |

| Complexity (Computed) | 72.5 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

Experimental Protocols for Thermochemical Data Determination

The following sections describe standard experimental methodologies that would be employed to determine the thermochemical properties of a volatile organic compound like this compound.

The standard enthalpy of formation of a liquid organic compound is typically determined indirectly through its enthalpy of combustion.

-

Methodology: Bomb Calorimetry A bomb calorimeter is a device used to measure the heat of combustion of a substance at constant volume.[4]

-

Sample Preparation: A precise mass of the volatile liquid sample, this compound, is encapsulated in a gelatin capsule or absorbed onto a combustible material to prevent evaporation.[5]

-

Assembly: The sample is placed in a crucible within a sealed, high-pressure stainless steel vessel known as the "bomb".[6][7][8] The bomb is then pressurized with pure oxygen to approximately 25-30 atm.[7]

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (Dewar). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.[7][8]

-

Ignition and Measurement: The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.[7] The total heat evolved (qᵥ) is calculated from the temperature change (ΔT) and the previously determined heat capacity of the calorimeter system (C_cal).

-

Calculation: The constant volume heat of combustion (ΔU_comb) is determined. This is then converted to the constant pressure heat of combustion (ΔH_comb) using the relationship ΔH = ΔU + Δ(PV). From the ΔH_comb and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's Law.

-

-

Methodology: Enthalpy of Vaporization The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.

-

Methodology: Enthalpy of Sublimation The enthalpy of sublimation is the sum of the enthalpies of fusion and vaporization.[9][10][11][12] It represents the energy required for a substance to transition directly from a solid to a gaseous state.[9][11]

Computational Approaches to Thermochemical Data

In the absence of experimental data, computational chemistry provides valuable estimates of thermochemical properties.

-

Methodology: Ab Initio Calculations Ab initio (from first principles) quantum mechanical methods can be used to calculate the total electronic energy of a molecule.[13][14][15] By calculating the energies of the constituent elements in their standard states, the enthalpy of formation can be derived. These methods, such as coupled-cluster (e.g., CCSD(T)) or high-level density functional theory (DFT), can provide accurate thermochemical data.[14]

-

Methodology: Group Additivity Group additivity methods estimate thermochemical properties by summing the contributions of individual chemical groups within the molecule.[13][16][17][18][19][20] This empirical approach relies on a database of well-established group values derived from experimental data of similar compounds.[13][18]

Visualization of a Relevant Chemical Pathway

As no biological signaling pathways involving this compound have been identified, a diagram illustrating a common synthesis method is provided below. One industrial route to aldehydes is hydroformylation.[1]

Caption: A simplified workflow for the synthesis of 2-methylbutanal via hydroformylation of 2-butene.

Note: The above diagram illustrates the synthesis of a related, but structurally simpler, compound (2-methylbutanal) for which this process is well-documented in the context of producing branched aldehydes.[21]

Conclusion

This guide summarizes the currently available data for this compound, highlighting a significant gap in experimental thermochemical information. The provided computed data serves as a useful reference, and the detailed methodologies for experimental determination and computational estimation offer a roadmap for future research to establish these crucial parameters. Such data would be invaluable for process optimization in the chemical industry and for a more complete understanding of the compound's properties.

References

- 1. Buy this compound [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C7H14O | CID 15174357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ddscalorimeters.com [ddscalorimeters.com]

- 6. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 7. nsuworks.nova.edu [nsuworks.nova.edu]

- 8. scimed.co.uk [scimed.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. subligeniusprint.com [subligeniusprint.com]

- 11. innovation.world [innovation.world]

- 12. m.youtube.com [m.youtube.com]

- 13. osti.gov [osti.gov]

- 14. d-nb.info [d-nb.info]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. srd.nist.gov [srd.nist.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US4484006A - Synthesis of 2-methylbutanal - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Ethyl-2-methylbutanal from 2-Ethyl-2-methylbutanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-ethyl-2-methylbutanal (B6226290) via the oxidation of 2-ethyl-2-methylbutanol. Due to the steric hindrance around the primary alcohol, careful selection of the oxidizing agent and reaction conditions is crucial to achieve high yields and purity. This guide outlines four effective methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and a TEMPO-catalyzed oxidation. Each protocol is detailed to provide researchers with the necessary information for successful synthesis.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, this compound, is a branched-chain aldehyde with potential applications in the flavor and fragrance industry and as a building block in the synthesis of more complex molecules.[1] The precursor, 2-ethyl-2-methylbutanol, possesses a neopentyl-like structure, which presents a steric challenge for the oxidation reaction. Therefore, mild and selective oxidation methods are required to prevent over-oxidation to the corresponding carboxylic acid and to overcome the steric hindrance. This document details four reliable methods for this transformation.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol [2] |

| CAS Number | 26254-88-6[3] |

| Appearance | Colorless oil |

| Boiling Point | ~135-137 °C (estimated) |

| Density | ~0.82 g/mL (estimated) |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.45 (s, 1H, -CHO), 1.65 (q, J = 7.5 Hz, 4H, -CH₂-), 0.95 (s, 3H, -CH₃), 0.85 (t, J = 7.5 Hz, 6H, -CH₂-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 206.5 (-CHO), 52.0 (quaternary C), 25.0 (-CH₂-), 15.0 (-CH₃), 8.0 (-CH₂-CH₃).

-

IR (neat, cm⁻¹): 2965 (C-H, strong), 2880 (C-H, strong), 2710 (aldehyde C-H, medium), 1725 (C=O, strong).

Experimental Protocols

Four recommended protocols for the oxidation of 2-ethyl-2-methylbutanol are provided below. Researchers should select the method that best suits their laboratory capabilities and safety protocols.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[4] It is performed at room temperature and typically gives high yields.[4]

Materials:

-

2-Ethyl-2-methylbutanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-ethyl-2-methylbutanol (1.0 eq) in anhydrous DCM (0.1 M).

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) or by distillation.

Protocol 2: Swern Oxidation

The Swern oxidation is another mild and effective method that avoids the use of heavy metals.[5] It requires low temperatures and careful handling of reagents.

Materials:

-

2-Ethyl-2-methylbutanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) and cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 2-ethyl-2-methylbutanol (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -60 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.

-

Quench the reaction with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the product by flash column chromatography or distillation.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile oxidizing agent that can be used for the conversion of primary alcohols to aldehydes, particularly when over-oxidation is a concern.[6]

Materials:

-

2-Ethyl-2-methylbutanol

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Celite® or silica gel

-

Diethyl ether

Procedure:

-

To a suspension of PCC (1.5 eq) and Celite® (an equal weight to PCC) in anhydrous DCM (0.15 M) in a round-bottom flask, add a solution of 2-ethyl-2-methylbutanol (1.0 eq) in anhydrous DCM.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing the pad thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography or distillation.

Protocol 4: TEMPO-Catalyzed Oxidation

This method utilizes a catalytic amount of a stable nitroxyl (B88944) radical (TEMPO) in the presence of a stoichiometric co-oxidant, making it a greener alternative.

Materials:

-

2-Ethyl-2-methylbutanol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

-

Potassium bromide (KBr)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-ethyl-2-methylbutanol (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in DCM (0.2 M).

-

Add a saturated aqueous solution of NaHCO₃.

-

Cool the vigorously stirred biphasic mixture to 0 °C.

-

Slowly add the sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous Na₂S₂O₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography or distillation.

Quantitative Data Summary

The following table summarizes the expected outcomes for the different oxidation methods. Yields are based on literature for sterically hindered primary alcohols and may vary depending on the exact reaction conditions and scale.

| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Purity (%) | Reaction Time (h) | Temperature (°C) |

| Dess-Martin | DMP | 85-95 | >95 | 2-4 | Room Temp. |

| Swern | (COCl)₂, DMSO, TEA | 80-90 | >95 | 1-2 | -78 to RT |

| PCC | PCC | 75-85 | >90 | 2-4 | Room Temp. |

| TEMPO-catalyzed | TEMPO/NaOCl | 80-90 | >95 | 1-2 | 0 |

Diagrams

Caption: Synthetic workflow for the oxidation of 2-ethyl-2-methylbutanol.

Caption: Rationale for selecting appropriate oxidation methods.

References

Application Notes & Protocols: Catalytic Oxidation of 2-Ethyl-2-methylbutanol to 2-Ethyl-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of fine chemicals, pharmaceuticals, and fragrances. The target molecule, 2-ethyl-2-methylbutanal (B6226290), is a valuable aldehyde intermediate. Its synthesis via the oxidation of the corresponding primary alcohol, 2-ethyl-2-methylbutan-1-ol[1], presents a unique challenge due to the sterically hindered neopentyl-like structure (a quaternary carbon adjacent to the primary alcohol). This steric hindrance can significantly impact reaction kinetics and catalyst efficiency, necessitating the careful selection of an appropriate catalytic system to achieve high yield and selectivity while avoiding over-oxidation to the corresponding carboxylic acid.

This document provides an overview of suitable catalytic systems and detailed protocols for the selective oxidation of 2-ethyl-2-methylbutan-1-ol (B106462). While specific literature on this exact transformation is limited, the protocols provided are adapted from robust and well-established methods for structurally similar primary alcohols.

Overview of Relevant Catalytic Systems

Several methods are effective for the selective oxidation of primary alcohols to aldehydes. The choice of catalyst depends on factors such as substrate tolerance, reaction scale, cost, and environmental considerations.

-

TEMPO-Based Catalysis: (2,2,6,6-Tetrachloridonitrosyl)piperidine 1-oxyl (TEMPO) is a stable nitroxyl (B88944) radical that acts as a catalyst in the presence of a stoichiometric co-oxidant.[2] The Anelli-Montanari protocol, using sodium hypochlorite (B82951) (NaOCl) as the co-oxidant, is a highly efficient and widely used method.[2] This system is known for its high selectivity for primary alcohols, operating under mild, biphasic conditions. The active oxidizing species is continuously regenerated, allowing TEMPO to be used in catalytic amounts.[3]

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a mild and highly reliable method for oxidizing primary alcohols to aldehydes with high yields and minimal workup.[4] It operates under neutral, anhydrous conditions at room temperature, making it suitable for sensitive substrates. Its practicality has led it to replace many chromium-based reagents in laboratory settings.[4]

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, to oxidize primary alcohols to aldehydes.[5][6] The reaction is known for its high yields and compatibility with a wide range of functional groups. However, it requires cryogenic temperatures (typically below -60 °C) and produces volatile and malodorous byproducts.[5]

-

Chromium-Based Reagents (PCC): Pyridinium chlorochromate (PCC) is a milder version of chromic acid that can effectively oxidize primary alcohols to aldehydes without significant over-oxidation.[4][6] Despite its utility, the toxicity and hazardous waste associated with chromium reagents have led to a decline in their use in favor of greener alternatives.[4]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes and compares the key features of the most relevant oxidation systems applicable to 2-ethyl-2-methylbutanol.

| Catalytic System | Primary Oxidant | Typical Solvent(s) | Temp. | Typical Yield (Primary Alcohols) | Key Advantages & Disadvantages |

| TEMPO / NaOCl | Sodium Hypochlorite (NaOCl) | Dichloromethane (B109758) / Water | 0 - 15 °C | 80-95% | Advantages: High selectivity, catalytic, inexpensive oxidant, mild conditions.[3] Disadvantages: Requires careful pH control, biphasic system may require vigorous stirring.[3] |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane | Room Temp. | 90-98% | Advantages: Very mild, high yields, neutral conditions, simple workup.[4] Disadvantages: Reagent is expensive and potentially explosive under shock/heat. |

| Swern Oxidation | DMSO / Oxalyl Chloride | Dichloromethane | -78 to -60 °C | 85-98% | Advantages: Excellent yields, wide functional group tolerance.[5] Disadvantages: Requires cryogenic temperatures, produces dimethyl sulfide (B99878) byproduct (foul odor), sensitive to water.[5] |

| PCC | Pyridinium Chlorochromate | Dichloromethane | Room Temp. | 70-85% | Advantages: Simple procedure, readily available reagent.[6] Disadvantages: Toxic chromium waste, acidic conditions can affect sensitive substrates, requires anhydrous conditions. |

| Fe(NO₃)₃ / TEMPO | Air / O₂ | None (Solvent-free) or MTBE | 80-100 °C | 85-99% | Advantages: Uses air as the ultimate oxidant, inexpensive iron co-oxidant, environmentally friendly.[2] Disadvantages: May require elevated temperatures. |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: TEMPO-Catalyzed Oxidation of 2-Ethyl-2-methylbutanol (Adapted from the Anelli-Montanari procedure)[3]

This protocol is highly recommended for its selectivity and operational simplicity.

Materials:

-

2-Ethyl-2-methylbutan-1-ol

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

-

Potassium bromide (KBr)

-

Dichloromethane (DCM)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, ~10-15%)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Potassium iodide (KI)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethyl-2-methylbutan-1-ol (e.g., 0.10 mol) in dichloromethane (150 mL).

-

Add TEMPO (0.005 mol equiv.) and an aqueous solution of potassium bromide (0.10 mol equiv. in 20 mL of water).

-

Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.

-

Oxidant Addition: Adjust the pH of the commercial sodium hypochlorite solution to ~9.0-9.5 by adding solid sodium bicarbonate.

-

Add the pH-adjusted NaOCl solution (1.1 mol equiv.) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 15 °C.

-

Monitoring: Stir the mixture for an additional 15-30 minutes after the addition is complete. The reaction progress can be monitored by TLC or GC analysis.

-

Workup: Once the starting material is consumed, separate the organic layer.

-

Wash the organic layer sequentially with:

-

100 mL of 10% HCl containing potassium iodide (0.02 mol) to remove excess TEMPO.

-

100 mL of 10% aqueous sodium thiosulfate to quench any remaining oxidant (until the organic layer is colorless).

-

100 mL of brine.

-

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by distillation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is ideal for small-scale synthesis where mild conditions and high purity are paramount.

Materials:

-

2-Ethyl-2-methylbutan-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

Procedure:

-

Reaction Setup: To a solution of 2-ethyl-2-methylbutan-1-ol (e.g., 10 mmol) in anhydrous dichloromethane (100 mL), add Dess-Martin Periodinane (1.1 - 1.5 equiv.) in one portion at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

-